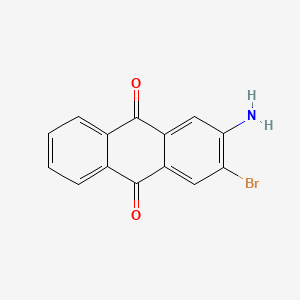

2-Amino-3-bromoanthraquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6337-00-4 |

|---|---|

Molecular Formula |

C14H8BrNO2 |

Molecular Weight |

302.12 g/mol |

IUPAC Name |

2-amino-3-bromoanthracene-9,10-dione |

InChI |

InChI=1S/C14H8BrNO2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 |

InChI Key |

CLWMYQQCXBSIBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Br)N |

Origin of Product |

United States |

Synthetic Strategies and Advanced Methodologies for 2 Amino 3 Bromoanthraquinone

Advanced Synthetic Approaches

The synthesis of 2-amino-3-bromoanthraquinone can be effectively achieved through the direct bromination of 2-aminoanthraquinone (B85984). Research has focused on optimizing this process to allow for the use of crude starting materials while still producing a high-purity final product suitable for dye manufacturing. An improved method involves a specific solvent system that facilitates a clean reaction and prevents undesirable side effects like frothing. google.com

This process is characterized by heating crude 2-aminoanthraquinone with bromine in a solution of sulfuric acid that contains an alkanecarboxylic acid. google.com The key to this improved methodology is the composition of the reaction medium, which enables the synthesis of this compound of a purity comparable to that obtained from purified 2-aminoanthraquinone using prior art methods. google.com

Detailed Research Findings

The process involves heating crude 2-aminoanthraquinone (with a purity of approximately 85-87%) with a near-equimolar amount of bromine. google.com The reaction is conducted in sulfuric acid with a concentration ranging from 60% to 90% by weight. A crucial component of the solvent system is the addition of 10% to 15% by weight (relative to the sulfuric acid) of an alkanecarboxylic acid with 3 or 4 carbon atoms, such as propionic acid or butyric acid. google.com

The reaction is typically carried out at a temperature between 130°C and 150°C. The molar ratio of bromine to 2-aminoanthraquinone is maintained between 1:1 and 1.05:1. google.com These specific conditions are critical for achieving a high-purity product from a lower-purity starting material. After the reaction is complete, the mixture is cooled, and the this compound product is isolated. google.com An exemplary execution of this process specifies using 75% strength sulfuric acid and propionic acid at a temperature of 140°C to 145°C. google.com

The following table summarizes the key parameters of this synthetic methodology.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Crude 2-aminoanthraquinone (85-87% purity) | google.com |

| Bromine Ratio | 1.0 to 1.05 moles per mole of 2-aminoanthraquinone | google.com |

| Solvent System | 60-90% H₂SO₄ with 10-15% (w/w) C₃-C₄ alkanecarboxylic acid | google.com |

| Reaction Temperature | 130°C - 150°C | google.com |

| Product Isolation | Cooling of the reaction mixture followed by isolation | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Bromoanthraquinone

Electron Transfer Processes and Redox Behavior

Anthraquinone (B42736) and its derivatives are well-known for their ability to undergo reversible redox reactions, a characteristic that is central to their utility in various applications, including dye chemistry and catalysis. nih.govrsc.org The core anthraquinone structure can be reduced in two single-electron steps, first to a semiquinone radical anion and then to a dianion. acs.org

The presence of substituents on the anthraquinone ring significantly influences its redox properties. Electron-donating groups, such as the amino group in 2-amino-3-bromoanthraquinone, generally make the molecule easier to oxidize but more difficult to reduce. acs.org Conversely, electron-withdrawing groups have the opposite effect. The formal redox potential for the initial reduction to a radical anion is only weakly dependent on the type and position of donor substituents. acs.org For many 2-substituted anthraquinones, this potential is close to that of unsubstituted anthraquinone. acs.org

The redox behavior of anthraquinones is fundamental to their application as photocatalysts. nih.govrsc.orgzhongkefu.com.cn Upon photoexcitation, they can participate in electron transfer processes, acting as either electron donors or acceptors depending on the reaction conditions and the nature of other reactants. zhongkefu.com.cn For instance, photoexcited anthraquinones can abstract a hydrogen atom to form a semiquinone radical, which can then initiate further reactions. zhongkefu.com.cn The redox potential of the excited state can be significantly influenced by factors such as protonation, which can enhance the photo-oxidation power. researchgate.net

Table 1: Redox Potentials of Selected Anthraquinone Derivatives

| Compound | First Reduction Potential (E¹/₂(0/-1)) vs Fc⁺/Fc | Second Reduction Potential (E¹/₂(-1/-2)) vs Fc⁺/Fc | Oxidation Potential (E¹/₂(ox)) vs Fc⁺/Fc |

| Anth-1-Carb | -1.33 V | -1.75 V | 0.82 V |

| Anth-1-Phenox | -1.34 V | -1.76 V | 0.36 V |

| Anth-2-Carb | -1.33 V | -1.77 V | 1.03 V |

| Anth-2-Phenox | -1.33 V | -1.75 V | 0.45 V |

| Anth-1-NPh₂ | -1.43 V | -1.83 V | 0.59 V |

| Anth-2-NPh₂ | -1.43 V | -1.82 V | 0.68 V |

Data sourced from a study on donor-acceptor substituted anthraquinones. acs.org The table illustrates how different donor groups and their positions affect the redox potentials.

Nucleophilic and Electrophilic Substitution Reaction Pathways

The reactivity of the anthraquinone core towards substitution reactions is significantly influenced by the existing substituents. The carbonyl groups of the anthraquinone skeleton are deactivating, making the aromatic rings less susceptible to electrophilic attack compared to benzene (B151609). colab.ws However, the presence of activating groups like an amino group can facilitate electrophilic substitution. colab.wssmolecule.com

Conversely, the bromine atom at the 3-position of this compound is susceptible to nucleophilic substitution. Halogen atoms on the anthraquinone ring can be replaced by various nucleophiles. colab.ws This reactivity is fundamental to the synthesis of a wide range of anthraquinone dyes and functional materials. For example, the bromine in 1-amino-4-bromo-9,10-anthraquinone can be substituted by primary amines to create new derivatives. researchgate.net The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a common method for achieving such transformations. nih.gov

The amino group at the 2-position activates the ring towards electrophilic substitution, directing incoming electrophiles to specific positions. smolecule.com However, due to the deactivating nature of the anthraquinone core, these reactions often require specific and sometimes harsh conditions. colab.ws

Photochemical Reactivity and Photo-induced Transformations

The photochemistry of anthraquinone derivatives is a rich and complex field. Upon absorption of light, these molecules are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov The nature of the lowest-lying excited state, whether it is an nπ* or a ππ* state, largely determines the subsequent photochemical reactions. mmu.ac.uk

For many 2-substituted anthraquinones, the lowest excited triplet state is of nπ* character, which is highly reactive in hydrogen atom abstraction reactions. mmu.ac.uk However, the presence of an electron-donating amino group can introduce a charge-transfer (CT) character to the excited state. jst.go.jp In some cases, photoamination reactions, where a substituent is replaced by an amino group, can occur. The mechanism of these reactions can be complex, sometimes involving an exciplex formed between the excited anthraquinone and oxygen, followed by a nucleophilic attack of an amine. oup.com

The substituents play a crucial role in the photochemical behavior. Electron-withdrawing groups at the 2-position often lead to high photochemical reactivity, while electron-donating groups can increase light absorption in the visible region. mmu.ac.uk The presence of both an amino and a bromo group in this compound suggests a complex interplay of these effects, potentially leading to various photo-induced transformations, including photosubstitution and photodecomposition. oup.comresearchgate.net Studies on related compounds like sodium 1-amino-4-bromoanthraquinone-2-sulfonate have shown that photoamination can proceed through the excited singlet state. oup.com

Gas-Phase Ion-Molecule Reactions and Fragmentations

Mass spectrometry is a powerful tool for studying the structure and reactivity of molecules in the gas phase. The fragmentation patterns observed in the mass spectrum of this compound provide insights into the stability of different bonds within the ion. Upon electron ionization, a molecular ion is formed, which can then undergo various fragmentation pathways. savemyexams.com

For aromatic compounds, the molecular ion peak is typically prominent. libretexts.org In the case of this compound, characteristic fragmentations would involve the loss of the bromine atom, the amino group, or parts of the anthraquinone skeleton, such as carbon monoxide (CO). The presence of the bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being of similar intensity to the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Gas-phase ion-molecule reactions can also be used to probe the intrinsic reactivity of the this compound ion. These reactions, often studied using techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, can reveal information about the ion's proton affinity, basicity, and its reactivity towards various neutral reagents. ucdavis.edupageplace.de For instance, reactions with bases can provide a measure of the gas-phase acidity of the amino group, while reactions with protonating agents can probe the basicity of the amino and carbonyl groups. ucdavis.edu The study of ion-molecule reactions of similar complex organic ions has shown that they can undergo addition reactions, eliminations, and even metathesis-type reactions in the gas phase. scielo.br

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the anthraquinone ring have a profound impact on both the kinetics and thermodynamics of its reactions. The electron-donating amino group and the electron-withdrawing (by induction) but also electron-donating (by resonance) bromo group at positions 2 and 3, respectively, create a specific electronic environment that governs the molecule's reactivity.

The amino group, being a strong activating group, increases the electron density of the aromatic ring, thereby accelerating the rate of electrophilic aromatic substitution reactions. smolecule.com Conversely, it can decrease the rate of nucleophilic aromatic substitution reactions by destabilizing the negatively charged intermediate. The bromine atom, being a halogen, is a deactivating group for electrophilic substitution but can act as a leaving group in nucleophilic substitution reactions. colab.ws

The position of the substituents is also critical. Substitution at the 2-position generally has a more significant electronic influence on the reactivity of the anthraquinone system compared to substitution at the 1-position, where intramolecular hydrogen bonding with the peri-carbonyl group can occur, affecting the molecule's properties. acs.org

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Bromoanthraquinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for determining the precise atomic connectivity of a molecule. For 2-Amino-3-bromoanthraquinone, ¹H and ¹³C NMR would provide a definitive map of the hydrogen and carbon environments.

Although specific experimental spectra for this compound are not readily found in the surveyed literature, predictions can be made based on its structure and data from similar compounds. rsc.orgfrontiersin.org The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) would likely appear as a complex multiplet, while the protons on the substituted ring (H-1, H-4) would appear as distinct singlets or doublets. The amino (-NH₂) protons would produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would reveal 14 distinct carbon signals, as the molecule is asymmetric. The two carbonyl carbons (C-9, C-10) are expected to resonate at the lowest field (δ ≈ 180-185 ppm). rsc.org The carbon atoms attached to the electronegative bromine (C-3) and nitrogen (C-2) would have their chemical shifts significantly influenced. The remaining aromatic carbons would appear in the typical range of δ ≈ 110-140 ppm.

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Expected Chemical Shift (ppm) | Comment |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | ~7.5 - 8.5 | Signals for 6 protons on the anthraquinone (B42736) core. |

| Amine N-H | Variable | Broad singlet, dependent on solvent and concentration. | |

| ¹³C NMR | Carbonyl C=O | ~180 - 185 | Two distinct signals expected. |

| Aromatic C | ~110 - 150 | Signals for 12 distinct aromatic carbons. |

Note: The data in this table is predictive, based on general values for anthraquinone derivatives, as specific experimental data for this compound is not available in the cited literature.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule's functional groups, providing a unique "molecular fingerprint." rsc.org

For this compound, the FTIR spectrum would be dominated by characteristic absorption bands. Key expected vibrations include:

N-H Stretching: Symmetric and asymmetric stretches for the primary amine group, typically found in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

C=O Stretching: Strong, characteristic absorptions for the two quinone carbonyl groups, expected around 1670-1685 cm⁻¹. The presence of the electron-donating amino group may slightly lower this frequency compared to unsubstituted anthraquinone.

C=C Stretching: Aromatic ring skeletal vibrations in the 1400-1600 cm⁻¹ range. guidechem.com

C-N Stretching: Typically observed in the 1250-1350 cm⁻¹ region.

C-Br Stretching: A low-frequency vibration, usually found below 1000 cm⁻¹. guidechem.com

Raman spectroscopy is a complementary technique. While N-H and C=O stretches are often weaker in Raman spectra compared to FTIR, the symmetric aromatic ring vibrations and the C-Br bond would likely produce strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR/Raman Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Carbonyl (C=O) | C=O Stretch | 1670 - 1685 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Bromine | C-Br Stretch | < 1000 |

Note: Frequencies are typical ranges. Specific experimental values for this compound are not available in the surveyed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the electronic transitions within a molecule. The anthraquinone core is a strong chromophore. Unsubstituted anthraquinone shows absorption in the UV region, but the introduction of an electron-donating amino group is known to cause a significant bathochromic (red) shift in the absorption bands into the visible region. ifmmi.com Therefore, this compound is expected to be a colored compound. ontosight.ai The spectrum would likely display intense π→π* transitions at shorter wavelengths and a lower-intensity n→π* transition from the carbonyl groups at a longer wavelength.

Fluorescence spectroscopy provides information about the molecule's excited state properties. Many amino-anthraquinone derivatives are fluorescent. ifmmi.com Upon excitation at a wavelength corresponding to an absorption maximum, the compound would be expected to emit light at a longer wavelength. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Technique | Parameter | Predicted Value | Comment |

|---|---|---|---|

| UV-Vis | λ_max | Shifted to visible range (>400 nm) | Due to the auxochromic -NH₂ group. |

| Fluorescence | Emission | Expected | Many aminoanthraquinones are fluorescent. |

Note: Specific experimental values for λ_max and emission are not available in the surveyed literature.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₈BrNO₂), the theoretical monoisotopic mass can be precisely calculated. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with two signals of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. For anthraquinones, a common fragmentation pathway involves the sequential loss of two molecules of carbon monoxide (CO). Therefore, prominent fragment ions corresponding to [M-CO]⁺ and [M-2CO]⁺ would be expected.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source/Comment |

|---|---|---|

| Molecular Formula | C₁₄H₈BrNO₂ | - |

| Molecular Weight | 302.13 g/mol | Calculated. sielc.com |

| Isotopic Pattern | [M]⁺ and [M+2]⁺ | Expected due to the presence of one bromine atom. |

| Key Fragmentations | [M-CO]⁺, [M-2CO]⁺ | Typical fragmentation for anthraquinones. |

Note: Experimental mass spectra and fragmentation analyses were not found in the surveyed literature.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While a crystal structure for this compound has not been reported in the surveyed literature, studies on the related 2-aminoanthraquinone (B85984) show it to be a nearly planar molecule. mdpi.com It is highly probable that this compound also adopts a largely planar conformation due to the rigid, fused aromatic ring system. In the solid state, the molecules would likely be arranged in stacks, stabilized by π-π interactions between the aromatic cores. Furthermore, the amino group is capable of acting as a hydrogen bond donor, potentially forming intermolecular N-H···O hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules, creating extended supramolecular networks. The bulky bromine atom would also influence the crystal packing through steric and weak halogen-bonding interactions.

Table 5: Predicted X-ray Diffraction and Solid-State Properties

| Structural Feature | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Molecular Geometry | Largely planar | Based on the rigid anthraquinone core. mdpi.com |

| Crystal Packing | Stacked layers | Typical for planar aromatic systems. |

| Intermolecular Forces | N-H···O hydrogen bonds, π-π stacking | Inferred from the structure of 2-aminoanthraquinone. mdpi.com |

Note: This data is predictive, as no experimental crystal structure for this compound is available in the surveyed literature.

Computational Chemistry and Theoretical Modeling of 2 Amino 3 Bromoanthraquinone

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 2-Amino-3-bromoanthraquinone are governed by its molecular structure, which features an electron-donating amino group (-NH₂) and an electron-withdrawing bromo (-Br) group on the anthraquinone (B42736) core. The distribution and energy of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's chemical reactivity and optical properties.

Theoretical studies on related mono-amino substituted anthraquinones show that the electron density of the HOMO is predominantly localized on the part of the anthraquinone ring where the amino group is attached. ifmmi.com Conversely, the LUMO is often localized on the core anthraquinone moiety, particularly on the quinone ring. acs.org The presence of both an amino and a bromo substituent on the same aromatic ring in this compound suggests a complex interplay of electronic effects. The amino group raises the HOMO energy level, making the molecule more susceptible to oxidation, while the bromo group can modulate the LUMO energy.

The energy gap between the HOMO and LUMO (E_gap) is a key parameter indicating molecular reactivity and the energy required for electronic excitation. DFT calculations on various substituted anthraquinones have shown that the introduction of either electron-donating or electron-withdrawing groups tends to decrease the HOMO-LUMO gap compared to the unsubstituted parent molecule. zhongkefu.com.cn For instance, the calculated E_gap for 1-aminoanthraquinone (B167232) is approximately 3.05 eV. zhongkefu.com.cn

Table 1: Representative Frontier Molecular Orbital Energies for Related Anthraquinone Derivatives (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 1-Aminoanthraquinone | -5.86 | -2.81 | 3.05 | zhongkefu.com.cnresearchgate.net |

| 1,5-Diaminoanthraquinone | -5.68 | -2.66 | 3.02 | zhongkefu.com.cnresearchgate.net |

| 2-Bromoanthraquinone (B1267325) | Not Specified | Not Specified | Not Specified | rsc.org |

| 1-Amino-2-bromoanthraquinone | Not Specified | Not Specified | Not Specified | researchgate.net |

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on anthraquinone derivatives due to its balance of accuracy and computational cost. zhongkefu.com.cn DFT methods are employed to perform geometry optimizations, predict molecular structures, and calculate a wide range of properties, including vibrational frequencies, dipole moments, and reaction energies.

For anthraquinone systems, hybrid functionals like B3LYP are frequently used. zhongkefu.com.cnrsc.org These calculations are typically paired with Pople-style basis sets, such as 6-311G* or 6-311++G(d,p), which provide a robust description of the electronic structure. rsc.orgacs.org Dispersion corrections, such as Grimme's D3, are sometimes included to better account for non-covalent interactions. zhongkefu.com.cn Quantum chemical calculations for related donor-acceptor anthraquinones have been performed using the B3LYP functional with a 6-311++g(d,p) basis set to determine ground-state geometries, ionization potentials, and electron affinities. acs.org

Table 2: Common Computational Methods Used for Anthraquinone Derivatives

| Computational Task | Method/Functional | Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP | 6-31G(d), 6-311++g(d,p) | ifmmi.comacs.org |

| Excited State Calculation | TD-DFT/B3LYP, TD-DFT/M06-2X | 6-311+G, cc-pVTZ | rsc.orgmdpi.com |

| Reaction Pathway Analysis | DFT/B3LYP, DFT/M06-2X | 6-311+G, def2-TZVP | rsc.orgnih.gov |

Excited State Characterization using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules like this compound. acs.org It allows for the calculation of vertical excitation energies, which correspond to UV-visible absorption spectra, and the characterization of the nature of electronic transitions (e.g., n→π, π→π, or charge-transfer). aip.org

TD-DFT calculations on 2-bromoanthraquinone (2-BrAQ) determined that the transition from the ground state (S₀) to the first excited singlet state (S₁) requires 3.026 eV, corresponding to an absorption wavelength of 410 nm. rsc.org The lowest triplet state (T₁) energy was calculated to be 2.620 eV. rsc.org For amino-substituted anthraquinones, studies have found that the triplet state has significant n–π* character, which can influence photophysical processes like intersystem crossing (ISC). ifmmi.com However, mono-amino derivatives often exhibit negligible ISC efficiency. ifmmi.com

Theoretical predictions for compounds structurally similar to this compound provide valuable benchmarks. For example, the first triplet excitation energy (E_T1) has been calculated for several related derivatives. These values are crucial for understanding the potential of these compounds as photosensitizers. researchgate.net

Table 3: Calculated First Triplet State Energies (E_T1) for Related Anthraquinone Derivatives

| Compound | Calculated E_T1 (eV) | Reference |

|---|---|---|

| 2-Bromoanthraquinone | 2.620 | rsc.org |

| 1-Amino-2-bromoanthraquinone | 1.82 | researchgate.net |

| 1-Amino-4-bromoanthraquinone | 1.74 | researchgate.net |

| 1-Aminoanthraquinone | 1.74 | researchgate.net |

| 1,5-Diaminoanthraquinone | 1.81 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and non-covalent interactions. acs.org For a molecule like this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the C2-N bond and the orientation of the amino group relative to the anthraquinone plane.

While specific MD studies on this compound are not widely reported, the methodology has been applied to other complex anthraquinone derivatives and organic molecules to understand their behavior in solution and their interactions with other molecules. acs.orgbiorxiv.org For example, MD simulations using polarizable force fields like AMOEBA have been employed to study the interaction of anthraquinone-based ligands with DNA. biorxiv.org Such simulations could be used to model the hydrogen bonding between the amino group of this compound and protic solvent molecules or its binding within a biological receptor site. acs.orgresearchgate.net This analysis is crucial for understanding how the molecule behaves in a condensed phase and how it interacts with its environment.

Prediction of Spectroscopic Signatures and Reaction Pathways

Theoretical chemistry is instrumental in predicting spectroscopic signatures and elucidating potential reaction mechanisms.

Spectroscopic Signatures: As noted, TD-DFT is a powerful tool for predicting UV-Vis absorption spectra by calculating vertical electronic transition energies. acs.org For 2-bromoanthraquinone, a close analog, the calculated S₀→S₁ transition at 3.026 eV (410 nm) provides a theoretical prediction for its primary absorption band. rsc.org Similar calculations for this compound would predict its absorption spectrum, which is expected to be red-shifted compared to 2-bromoanthraquinone due to the electron-donating effect of the amino group. Furthermore, DFT calculations of vibrational frequencies can be used to predict and assign bands in infrared (IR) and Raman spectra. science.gov

Reaction Pathways: DFT is widely used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers. This approach has been used to verify the free radical reaction pathway of 2-bromoanthraquinone in photocatalytic oxidations, focusing on the initial hydrogen transfer step from the excited triplet state of the molecule. nih.gov For this compound, DFT could be used to model its participation in synthetic transformations, such as palladium-catalyzed cross-coupling reactions where the C-Br bond is functionalized. arabjchem.org It can also be used to predict redox potentials, providing insight into the molecule's electrochemical behavior.

Advanced Functional Materials Applications and Research of 2 Amino 3 Bromoanthraquinone

Applications in Organic Electronics and Semiconductor Research

Publicly available research specifically detailing the application of 2-Amino-3-bromoanthraquinone in organic electronics is limited. However, the parent compound, 2-aminoanthraquinone (B85984), and other anthracene (B1667546) derivatives are recognized as organic semiconductors. mdpi.cominnovations-report.com The performance of such materials is highly dependent on their molecular structure, which influences charge transport and energy levels.

Charge Transport Properties in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

There is no specific data available on the charge transport properties of this compound in OLEDs or OPVs. For related organic semiconductors, these properties are critical for device function. In OLEDs, for instance, efficient injection and transport of charge carriers (holes and electrons) are necessary to achieve high luminous efficacy. beilstein-journals.org The performance of an OLED device is often determined by the energy barriers at the interfaces between the organic layers and the electrodes, which control charge injection. beilstein-journals.org Studies on anthracene derivatives often focus on measuring key parameters like charge carrier mobility and activation energies to understand and overcome these barriers. beilstein-journals.orgresearchgate.net

Molecular Design for Enhanced Device Performance

Molecular design is a key strategy for optimizing organic semiconductors. For anthracene-based molecules, modifications to the core structure can significantly alter electronic properties. innovations-report.com For example, substituting carbon-carbon bonds with boron-nitrogen bonds in an anthracene derivative was shown to modulate its electronic properties, leading to a low driving voltage of 3.1V when used as a blue host in an OLED. innovations-report.com

For this compound, the introduction of the amino (-NH2) and bromo (-Br) groups at the 2 and 3 positions would be expected to influence its electronic characteristics compared to the unsubstituted anthraquinone (B42736) core. The electron-donating nature of the amino group and the electron-withdrawing nature of the bromine atom would alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of energy levels is a fundamental aspect of designing materials for efficient OLEDs and OPVs. However, without experimental data, the precise effects of this specific substitution pattern remain theoretical.

Redox-Active Species in Electrochemical Energy Storage Systems

Anthraquinone derivatives are promising candidates for redox-active materials in energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs), due to their reversible two-electron redox reactions and the potential for low-cost synthesis from earth-abundant elements. researchgate.netresearchgate.net

Electrolyte Development for Aqueous Redox Flow Batteries

The development of electrolytes for AORFBs focuses on achieving high solubility, stability, and desirable redox potentials. nih.gov The solubility of anthraquinone compounds is a critical factor, as it directly impacts the energy density of the battery. nih.gov Molecular engineering, such as adding water-solubilizing functional groups, is a common strategy to enhance solubility in aqueous solutions. nsf.gov

While no studies on this compound for this purpose were identified, research on other derivatives provides insight. For example, various amino-based anthraquinones have been synthesized and tested as anolytes (negative electrolytes). bohrium.com The modification of the anthraquinone structure with different functional groups can tune the redox potential and improve stability. researchgate.netresearchgate.net The development of a successful electrolyte requires balancing multiple parameters, including solubility, redox kinetics, chemical stability, and ionic conductivity. nih.gov

Electrochemical Performance and Stability Studies

The electrochemical performance of anthraquinone-based electrolytes is typically evaluated using techniques like cyclic voltammetry to determine redox potentials and reaction kinetics. nih.govresearchgate.net Stability is a major challenge, as the organic molecules can degrade over repeated charge-discharge cycles. researchgate.net

Studies on various aminoquinones show that their stability is highly dependent on pH. researchgate.net For example, some aminoquinones are stable in solutions with pH values between 3 and 8 but decompose at more extreme pH levels. researchgate.net For a compound like this compound to be considered for AORFBs, its electrochemical behavior and long-term stability under various pH and operating conditions would need to be systematically investigated. Research into related compounds, such as 2-amino-3-chloro-1,4-naphthoquinone, has shown that covalent modification of conductive scaffolds like graphene can lead to materials with high specific capacitance and excellent cycling stability for supercapacitors. rsc.org

Development of Chemosensors and Recognition Probes

The anthraquinone framework is a versatile platform for developing fluorescent and colorimetric chemosensors for detecting various analytes, including metal ions and anions. scispace.comresearchgate.net The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), which can be triggered by the binding of an analyte to a receptor site on the molecule, leading to a change in color or fluorescence. pcbiochemres.com

While there is no specific research on this compound as a chemosensor, its parent compound, 2-aminoanthraquinone (AAq), has been successfully used as an active material in environmental sensors. mdpi.comnih.gov In one study, a thin film of AAq was used to fabricate a sensor for humidity and temperature. mdpi.comresearchgate.net The device showed a linear change in capacitance and resistance in response to varying relative humidity and temperature. mdpi.comum.edu.my The hydrophobic nature and high melting point of AAq were identified as key properties for these applications. mdpi.com

The design of anthraquinone-based chemosensors often involves attaching specific receptor units to the anthraquinone core to achieve selectivity for a target analyte. researchgate.netusd.edu The inherent hydrogen-bonding capabilities of the amino group in this compound could potentially serve as a binding site for anions. pcbiochemres.com However, dedicated synthesis and testing would be required to explore its potential as a selective and sensitive recognition probe.

Below is a data table from the research on 2-aminoanthraquinone (AAq) for humidity sensing, illustrating the type of data that would be relevant for evaluating a new sensor material.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Humidity Sensing Range | 12–97% RH | Room Temperature | mdpi.com |

| Capacitance Change (120 Hz) | 32 pF to 410 pF | 12% to 97% RH | mdpi.com |

| Resistance Change (120 Hz) | 150 MΩ to 2.5 MΩ | 12% to 97% RH | mdpi.com |

| Temperature Sensing Range | 303 K to 343 K | - | mdpi.com |

| Active Material | 2-aminoanthraquinone (AAq) | - | mdpi.com |

Fluorescent Chemosensors for Specific Analytes

Anthraquinone derivatives are well-regarded as fluorophores, and their application as fluorescent chemosensors for detecting metal ions and anions is an active area of research. scispace.comresearchgate.netliberty.edu The fluorescence of these compounds is often sensitive to their chemical environment, a property that can be exploited for sensing applications. liberty.edu The core structure of anthraquinone provides a planar and aromatic system that can interact with various analytes. liberty.edu

The sensing mechanism of anthraquinone-based fluorescent chemosensors often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). rsc.org In the case of this compound, the amino group can act as a recognition site for specific analytes. Upon binding of an analyte, the electronic properties of the fluorophore can be altered, leading to a detectable change in fluorescence intensity or wavelength. For instance, interaction with a metal ion could lead to a "turn-on" fluorescence response. rsc.orgresearchgate.net

While specific studies on this compound as a fluorescent chemosensor are not extensively documented, the broader class of aminoanthraquinones has been investigated for these purposes. researchgate.net The presence of both an amino and a bromo group in this compound offers opportunities for fine-tuning the selectivity and sensitivity of the sensor. The electron-donating nature of the amino group and the electron-withdrawing nature of the bromine atom can influence the energy levels of the molecule's frontier orbitals, which in turn affects its photophysical properties. Computational studies on similar anthraquinone derivatives have been used to predict their stability and binding properties with various metal cations, suggesting that modifications to the substituents can tune the sensor's selectivity. usd.edu

| Sensing Mechanism | Description | Potential Effect on this compound |

| Photoinduced Electron Transfer (PET) | Electron transfer from a receptor to the excited fluorophore, which is quenched. Analyte binding to the receptor inhibits PET, restoring fluorescence. | The amino group could act as the PET donor. Binding of an analyte could modulate this process, leading to a change in fluorescence. |

| Intramolecular Charge Transfer (ICT) | The presence of electron-donating and electron-withdrawing groups can lead to a charge transfer state upon excitation. Analyte interaction can alter the ICT process, causing a spectral shift. | The amino (donor) and bromo/carbonyl (acceptor) groups could facilitate ICT. Analyte binding could perturb this charge distribution. |

| Chelation-Enhanced Fluorescence (CHEF) | Binding of a metal ion to a chelating group restricts molecular vibrations and rotations, reducing non-radiative decay pathways and enhancing fluorescence. | The amino group and adjacent carbonyl oxygen could potentially chelate metal ions, leading to fluorescence enhancement. |

Colorimetric Chemosensors for Ion and Anion Detection

The anthraquinone scaffold is a versatile platform for the development of colorimetric chemosensors, which allow for the visual detection of analytes through a color change. researchgate.net This color change is typically induced by the interaction of the analyte with the sensor molecule, leading to a modification of its electronic structure and, consequently, its absorption spectrum in the visible region. rsc.orgcapes.gov.br

Aminoanthraquinone derivatives are particularly useful in this context, as the amino group can serve as a binding site for anions through hydrogen bonding or for metal ions through coordination. researchgate.net Upon binding, the internal charge transfer (ICT) character of the molecule can be enhanced or altered, resulting in a noticeable colorimetric response. For example, deprotonation of an amino group upon interaction with a basic anion can lead to a significant red-shift in the absorption spectrum. semanticscholar.org

In this compound, the amino group can act as a hydrogen bond donor to recognize anions like fluoride, acetate, or phosphate (B84403). dntb.gov.ua The interaction with the anion would perturb the electronic state of the anthraquinone chromophore, leading to a visible color change. The selectivity of such sensors can be tuned by modifying the acidity and steric accessibility of the N-H protons.

Similarly, the amino group, in concert with an adjacent carbonyl oxygen, could act as a chelating site for metal ions. The coordination of a metal ion would likewise impact the electronic properties of the anthraquinone system, causing a colorimetric response. The specific color change and the selectivity towards different metal ions would be dependent on the nature of the metal ion and the binding affinity of the sensor.

| Analyte Type | Potential Interaction with this compound | Expected Observational Change |

| Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Hydrogen bonding between the N-H of the amino group and the anion. | A distinct color change, for example, from yellow to red or purple, due to altered intramolecular charge transfer. |

| Metal Ions (e.g., Cu²⁺, Fe³⁺, Al³⁺) | Coordination of the metal ion with the amino group and a neighboring carbonyl oxygen. | A shift in the visible absorption spectrum, resulting in a clear color change of the solution. |

Catalytic Roles in Organic Transformations and Environmental Remediation

The redox-active nature of the anthraquinone core, combined with the electronic influence of the amino and bromo substituents, positions this compound as a molecule of interest for various catalytic applications, from organic synthesis to environmental remediation.

Photocatalytic Applications (e.g., Aerobic Dearomatization)

Anthraquinones are recognized as efficient photocatalysts capable of participating in various redox reactions. rsc.org Under visible light irradiation, they can be excited to a triplet state, which can then initiate chemical transformations. One area of interest is their use in aerobic oxidation reactions. rsc.org

However, the substitution pattern on the anthraquinone ring significantly influences its photocatalytic activity. rsc.org For instance, in the oxidation of secondary aromatic alcohols, 2-bromoanthraquinone (B1267325) has been shown to be a highly reactive photocatalyst. rsc.org Conversely, it has been noted that the presence of an amino group on the anthraquinone ring can lead to a decrease in reactivity. rsc.org This is attributed to the excited 2-aminoanthraquinone molecule having a large deactivation constant, which shortens the lifetime of the excited state necessary for the photocatalytic cycle. rsc.org

Electrocatalysis in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com Electrocatalysis plays a crucial role in some AOPs, for instance, in the electrochemical generation of hydrogen peroxide (H₂O₂), a key precursor for the Fenton reaction which produces •OH radicals. rsc.org

Anthraquinone and its derivatives have been investigated as effective electrocatalysts for the two-electron reduction of oxygen to produce H₂O₂. rsc.org The process involves the electrochemical reduction of the anthraquinone to its hydroquinone (B1673460) form, which then chemically reduces oxygen to H₂O₂, regenerating the anthraquinone catalyst. The efficiency of this process is highly dependent on the redox potential of the anthraquinone derivative, which can be tuned by substituents. nih.govrsc.org

Metal-Organic Frameworks and Heterogeneous Catalysis Incorporating Anthraquinone Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. researchgate.netlidsen.com Their high surface area, tunable porosity, and the chemical functionality of their organic linkers make them highly promising materials for heterogeneous catalysis. princeton.edu

Incorporating anthraquinone derivatives as the organic linkers in MOFs can impart photo- and electrochemical activity to the framework. nih.gov Such MOFs can act as bifunctional heterogeneous photocatalysts, for example, in the activation of C-H bonds and the simultaneous activation of oxygen. nih.gov The rigid and ordered structure of the MOF can help to stabilize reactive intermediates and facilitate the proximity between catalytic sites and substrates. nih.gov

Environmental Biotransformation and Remediation Studies of Anthraquinone Derivatives

Bacterial Degradation Pathways of Anthraquinone (B42736) Chromophores

The biodegradation of anthraquinone-based compounds is a critical process for the detoxification and removal of these pollutants from the environment. The complex aromatic structure of anthraquinones makes them generally resistant to degradation. However, various microorganisms have demonstrated the ability to break down these chromophores through specific metabolic pathways.

Researchers have isolated and identified several bacterial strains and consortia capable of degrading substituted anthraquinones, providing a basis for understanding the potential biodegradation of 2-Amino-3-bromoanthraquinone. While studies specifically on this compound are limited, research on structurally similar compounds, such as 1-amino-4-bromoanthraquinone-2-sulfonic acid, offers significant insights.

Two notable bacterial strains identified for their capacity to degrade brominated aminoanthraquinones are Sphingomonas herbicidovorans FL and Rhodococcus pyridinivorans GF3. nih.govnih.gov These bacteria have been isolated from contaminated soil and have demonstrated the ability to utilize these complex molecules as a source of carbon and energy. nih.govresearchgate.net

Sphingomonas herbicidovorans FL : This strain has been shown to decolorize and grow on 1-amino-4-bromoanthraquinone-2-sulfonic acid as the sole carbon source. researchgate.net The degradation process is associated with the exponential growth phase of the bacterium and results in the partial release of ammonia (B1221849), bromine, and sulfate (B86663) ions, indicating the breakdown of the parent molecule. researchgate.net

Rhodococcus pyridinivorans GF3 : Isolated from soil contaminated with 1-amino-4-bromoanthraquinone-2-sulfonic acid, this strain can degrade a variety of anthraquinone compounds. nih.gov Its metabolic versatility makes it a promising candidate for the bioremediation of sites contaminated with anthraquinone dye intermediates. nih.govnih.gov

The table below summarizes key characteristics of these degradative microbial strains.

| Strain | Source of Isolation | Degraded Compound | Key Findings |

| Sphingomonas herbicidovorans FL | Contaminated Soil | 1-amino-4-bromoanthraquinone-2-sulfonic acid | Utilizes the compound as a sole carbon source; degradation occurs during the exponential growth phase. researchgate.net |

| Rhodococcus pyridinivorans GF3 | Contaminated Soil | 1-amino-4-bromoanthraquinone-2-sulfonic acid and other anthraquinone compounds | Demonstrates broad degradation capabilities for various anthraquinone derivatives. nih.gov |

The bacterial degradation of anthraquinone derivatives involves a series of enzymatic reactions that cleave the aromatic rings and modify the substituent groups. The initial steps in the breakdown of compounds like this compound are crucial and often involve the cleavage of the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds, followed by the opening of the anthraquinone ring.

While the specific enzymes for this compound have not been fully elucidated, the degradation of similar compounds suggests the involvement of several key enzyme classes:

Dioxygenases : These enzymes are critical for the initial attack on the aromatic rings of anthraquinone. They introduce two hydroxyl groups, leading to the formation of dihydroxy intermediates, which destabilizes the ring structure and facilitates subsequent cleavage. jst.go.jp Angular dioxygenation is a novel mechanism observed in the degradation of some polycyclic aromatic hydrocarbons, where the enzyme attacks a carbon atom adjacent to a heteroatom or carbonyl group, which could be relevant for substituted anthraquinones. jst.go.jp

Reductases : Reductases are involved in the initial decolorization of anthraquinone dyes by reducing the chromophoric group. This step often precedes the cleavage of the aromatic rings. nih.gov

Dehalogenases : These enzymes catalyze the removal of halogen atoms from aromatic compounds. The cleavage of the C-Br bond is a critical step in the detoxification of brominated compounds. This can occur through oxidative, reductive, or hydrolytic mechanisms. researchgate.net

Deaminases : Deaminases are responsible for the removal of amino groups from aromatic rings. This enzymatic reaction is a key step in the mineralization of amino-substituted aromatic pollutants. nih.gov

Metabolite Identification and Degradation Pathway Elucidation

The elucidation of degradation pathways relies on the identification of intermediate metabolites. Studies on the degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas herbicidovorans FL and Rhodococcus pyridinivorans GF3 have identified several key metabolites, providing a model for the potential breakdown of this compound.

Analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has revealed the formation of the following intermediates:

Phthalic acid : A common metabolite in the degradation of anthraquinone derivatives, indicating the cleavage of one of the aromatic rings. nih.govresearchgate.net

Catechol and Salicylic (B10762653) acid : These are further breakdown products of the anthraquinone ring system, which can be readily metabolized by many bacteria. nih.gov The degradation by Rhodococcus pyridinivorans GF3 proceeds via catechol and salicylic acid pathways, which is a deviation from the more commonly reported phthalic acid pathway. nih.gov

Substituted Benzenesulfonic acids : In the case of 1-amino-4-bromoanthraquinone-2-sulfonic acid degradation by S. herbicidovorans FL, end products were identified as either 2-amino-3-hydroxy-5-bromobenzenesulfonic acid or 2-amino-4-hydroxy-5-bromobenzenesulfonic acid, suggesting that the anthraquinone ring is cleaved, leaving a substituted benzene (B151609) ring. nih.govresearchgate.net

Based on these findings, a plausible degradation pathway for a compound like this compound would involve initial enzymatic attacks leading to the opening of the anthraquinone structure to form intermediates like phthalic acid, which are then further broken down into simpler molecules like catechol and salicylic acid before complete mineralization.

The table below presents the identified metabolites from the degradation of a related brominated aminoanthraquinone.

| Metabolite | Analytical Method(s) | Producing Strain(s) | Significance in Pathway |

| Phthalic acid | GC-MS, LC-MS | Sphingomonas herbicidovorans FL | Indicates cleavage of the anthraquinone ring structure. nih.govresearchgate.net |

| Catechol | LC-MS | Rhodococcus pyridinivorans GF3 | A key intermediate that can enter central metabolic pathways. nih.gov |

| Salicylic acid | LC-MS | Rhodococcus pyridinivorans GF3 | An alternative intermediate to the phthalic acid pathway. nih.gov |

| 2-amino-3-hydroxy-5-bromobenzenesulfonic acid | GC-MS, LC-MS | Sphingomonas herbicidovorans FL | A stable end product of the degradation of a sulfonated analogue. nih.govresearchgate.net |

| 2-amino-4-hydroxy-5-bromobenzenesulfonic acid | GC-MS, LC-MS | Sphingomonas herbicidovorans FL | An alternative stable end product. nih.govresearchgate.net |

Bioremediation Strategies for Anthraquinone-Contaminated Systems

The microbial degradation of anthraquinone derivatives forms the basis for developing bioremediation strategies for contaminated environments. The goal of these strategies is to enhance the activity of degradative microorganisms to efficiently remove these pollutants from soil and water.

Several bioremediation approaches can be considered for sites contaminated with compounds like this compound:

Bioaugmentation : This strategy involves the introduction of specific microorganisms with known degradative capabilities, such as Sphingomonas herbicidovorans FL or Rhodococcus pyridinivorans GF3, into the contaminated environment. nih.gov This is particularly useful when the indigenous microbial population lacks the ability to degrade the target pollutant.

Biostimulation : This approach focuses on stimulating the growth and activity of the native microbial populations by adding nutrients, electron acceptors (like oxygen), or electron donors. nih.gov For the aerobic degradation of anthraquinones, ensuring adequate aeration and nutrient availability (carbon, nitrogen, phosphorus) is crucial. nih.gov

In Situ Bioremediation : This involves treating the contaminated soil or groundwater in place without excavation. nih.gov Techniques like bioventing (supplying air) and biosparging (injecting air below the water table) can be used to enhance aerobic degradation. nih.gov For soil remediation, landfarming, where contaminated soil is excavated and spread over a prepared bed to stimulate microbial activity, can be effective.

Constructed Wetlands and Bioreactors : For contaminated wastewater, engineered systems like constructed wetlands or bioreactors containing microbial consortia can be employed to treat the effluent before discharge. These systems provide a controlled environment to optimize the conditions for microbial degradation.

The selection of a suitable bioremediation strategy depends on various factors, including the nature and concentration of the contaminant, the characteristics of the contaminated site (soil type, hydrogeology), and the cost-effectiveness of the approach.

Emerging Research Frontiers and Outlook for 2 Amino 3 Bromoanthraquinone Chemistry

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and controlling chemical reactions in real-time is crucial for optimizing synthetic processes and ensuring product quality. Advanced spectroscopic techniques are increasingly being used for in situ reaction monitoring, providing a continuous stream of data without the need for sample extraction. spectroscopyonline.com For the synthesis and subsequent reactions of 2-Amino-3-bromoanthraquinone, these methods offer unprecedented insight into reaction kinetics, intermediate formation, and endpoint determination.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and UV-Vis spectroscopy are invaluable for tracking the progress of reactions involving anthraquinone (B42736) derivatives. researchgate.netajol.infoacademicjournals.org For example, the bromination of an aminoanthraquinone precursor could be monitored in real-time to prevent over-bromination and the formation of unwanted byproducts. nih.govrsc.orgresearchgate.net Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition even under harsh reaction conditions. fu-berlin.de This real-time analysis enables precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. fu-berlin.de

Table 2: Spectroscopic Probes for In Situ Monitoring of this compound Reactions

| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |

|---|---|---|

| FTIR Spectroscopy (ATR) | Changes in functional groups, concentration of reactants and products. | Monitoring the progress of amination, bromination, or sulfonation reactions by tracking key vibrational bands. fu-berlin.de |

| Raman Spectroscopy | Molecular vibrations, crystal lattice modes, and molecular structure. | Characterizing polymorphic forms of the final product and monitoring reactions in aqueous or solid phases. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, changes in conjugation, and concentration of colored species. | Tracking the formation of the chromophore during dye synthesis and studying degradation kinetics. ajol.infoacademicjournals.org |

| LED-NMR Spectroscopy | Detailed structural information and quantification of species in the reaction mixture. | Elucidating complex reaction mechanisms, identifying transient intermediates in photochemical reactions. nih.govresearchgate.net |

Green Chemistry Principles in Synthesis and Application

The chemical industry is undergoing a paradigm shift towards more sustainable practices, guided by the principles of green chemistry. yale.edu These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. For this compound, a compound often used in the synthesis of dyes, adopting green chemistry principles is essential for minimizing its environmental impact. wikipedia.orgbritannica.comnbinno.com

Key areas of focus include improving the atom economy of synthetic routes, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The use of safer solvents, replacing traditional volatile organic compounds with greener alternatives like water or supercritical fluids, is another critical aspect. researchgate.netyoutube.com For instance, supercritical carbon dioxide has been explored as an environmentally benign medium for dyeing processes involving anthraquinone dyes. researchgate.net Furthermore, designing derivatives of this compound that are biodegradable and have minimal toxicity is a significant goal. Catalytic methods are preferred over stoichiometric ones to reduce waste. acs.org

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application to this compound | Example/Benefit |

|---|---|---|

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. | Optimizing reaction conditions to avoid side products, thus reducing the need for purification steps. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. | Employing addition reactions instead of substitution reactions where possible to reduce waste. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. skpharmteco.com | Replacing hazardous reagents like nitrobenzene (B124822) (used in some older anthraquinone syntheses) with safer alternatives. nih.gov |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of auxiliary substances like solvents. | Utilizing water-based synthesis or supercritical CO2 for dyeing applications to avoid organic solvents. youtube.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. acs.org | Developing catalytic systems that allow for lower reaction temperatures, reducing energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than depleting fossil fuels. | Investigating bio-based routes to synthesize the anthraquinone core. nih.govresearchgate.netrsc.org |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid additional reaction steps and waste. acs.org | Employing chemo-selective catalysts that target specific functional groups without the need for protection/deprotection. |

Interdisciplinary Collaborations for Broadened Research Impact

The future of this compound chemistry lies in transcending traditional disciplinary boundaries. Collaborations between synthetic chemists, material scientists, biologists, toxicologists, and computational scientists are essential for unlocking the full potential of this versatile molecule. Such partnerships foster innovation by combining diverse expertise to address complex challenges and explore novel applications. mdpi.commdpi.com

For example, chemists can synthesize novel derivatives of this compound, which material scientists can then incorporate into advanced functional materials such as organic light-emitting diodes (OLEDs) or chemosensors. researchgate.net Collaborations with biologists and toxicologists are crucial for evaluating the biocompatibility and potential therapeutic applications of these new compounds, for instance, in bio-imaging or as targeted drug delivery agents. nih.gov The partnership between a biosolutions company and a fashion designer to create sustainable bio-based dyes is a prime example of how interdisciplinary efforts can lead to real-world impact. ginkgo.bio

Table 4: Potential Interdisciplinary Collaborations and Their Outcomes

| Collaborating Disciplines | Research Focus | Potential Outcome |

|---|---|---|

| Chemistry & Materials Science | Development of novel polymers and composites incorporating this compound derivatives. | Creation of smart materials with tunable optical or electronic properties for sensors or electronic devices. mdpi.com |

| Chemistry & Biology/Medicine | Synthesis and evaluation of derivatives for biological activity. | Discovery of new fluorescent probes for cell imaging, or compounds with potential as therapeutic agents. nih.govfrontiersin.orgmdpi.com |

| Chemistry & Environmental Science | Assessment of the environmental fate and toxicity of this compound and its byproducts. | Development of more environmentally friendly synthesis and application processes, and biodegradable dye formulations. |

| Chemistry & Computational Science | Using AI and molecular modeling to guide the synthesis of new derivatives. | Accelerated discovery of molecules with optimized properties for specific, high-value applications. nih.gov |

Q & A

Q. What are the established synthetic routes for 2-Amino-3-bromoanthraquinone?

The primary synthesis involves bromination of β-aminoanthraquinone under controlled conditions. Evidence suggests that direct bromination of the anthraquinone ring is achieved using brominating agents (e.g., Br₂ or HBr) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at elevated temperatures (80–120°C). The amino group directs bromination to the adjacent position, yielding this compound. Purification typically involves recrystallization from polar aprotic solvents like DMF or DMSO .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing between 2-amino-3-bromo and isomeric derivatives). Aromatic protons adjacent to electron-withdrawing groups (Br, NH₂) exhibit distinct downfield shifts.

- FT-IR : The NH₂ stretch (~3400 cm⁻¹) and C=O stretches (~1670 cm⁻¹) are diagnostic.

- Mass Spectrometry (HRMS) : To verify molecular weight (302.13 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the thermal stability and melting point considerations for this compound?

Reported melting points range broadly from 235°C to 303°C, likely due to polymorphism or varying purity. To ensure reproducibility, use differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds (>300°C). Recrystallization from DMF yields a consistent melting point near 280°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

Contradictions often arise from:

- Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) or variable-temperature NMR.

- Impurity profiles : Use HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to detect byproducts like unreacted β-aminoanthraquinone or di-brominated derivatives.

- Solvent effects : Compare DSC data for samples recrystallized from different solvents (e.g., DMSO vs. ethanol) .

Q. What strategies optimize regioselectivity in bromination reactions of aminoanthraquinones?

- Directing group effects : The amino group activates the ortho position, but over-bromination can occur. Use milder brominating agents (NBS instead of Br₂) and lower temperatures (50–70°C) to suppress di-substitution.

- Catalyst modulation : FeCl₃ enhances selectivity for mono-bromination compared to FeBr₃.

- In-situ monitoring : Employ UV-Vis spectroscopy to track reaction progress (λmax shifts from 450 nm to 480 nm upon bromination) .

Q. How to differentiate this compound from isomeric derivatives in complex mixtures?

Q. What are the electrochemical properties of this compound, and how do they influence its applications?

Cyclic voltammetry in DMF reveals two reduction peaks at -0.8 V and -1.2 V (vs. Ag/AgCl), corresponding to sequential electron transfer at the quinone and bromine moieties. These redox properties make it a candidate for organic semiconductors or dye-sensitized solar cells. Spectroelectrochemistry (UV-Vis-NIR monitoring) can correlate redox states with optical changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.